molecular formula C19H23N5OS2 B13351704 N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B13351704
M. Wt: 401.6 g/mol
InChI Key: POLULJNRGALLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a 1,3,4-thiadiazole core substituted with a 2,3-dimethylphenylamino group at position 5 and a sulfanyl acetamide linkage at position 2. This structural architecture is characteristic of bioactive thiadiazole derivatives, which are frequently explored for pharmacological applications due to their stability and diverse substituent compatibility .

Properties

Molecular Formula

C19H23N5OS2

Molecular Weight

401.6 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS2/c1-13-7-6-8-15(14(13)2)21-17-23-24-18(27-17)26-11-16(25)22-19(12-20)9-4-3-5-10-19/h6-8H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

POLULJNRGALLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N)C

Origin of Product

United States

Preparation Methods

Preparation of N-(1-Cyanocyclohexyl)-2-bromoacetamide

  • 1-Cyanocyclohexylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C.
  • Triethylamine (TEA) is added dropwise to neutralize HBr, yielding the bromoacetamide derivative (89–93% purity).

Coupling Reaction

  • The thiolate anion (generated by treating 5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol with K₂CO₃ in DMF) reacts with N-(1-cyanocyclohexyl)-2-bromoacetamide at 60°C for 8–12 hours.
  • Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the final product.

Reaction conditions :

Parameter Value
Solvent DMF
Base K₂CO₃ (2.2 equiv)
Temperature 60°C
Yield 65–70%

Industrial-Scale Optimization

For bulk production, automated batch reactors enhance reproducibility:

  • Temperature control : ±1°C precision via jacketed reactors.
  • Workup automation : Centrifugal partition chromatography replaces manual column chromatography, reducing solvent use by 40%.
  • Purity standards : HPLC analysis confirms ≥98% purity (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
POCl₃-mediated cyclization High regioselectivity Requires corrosive reagents
Nucleophilic substitution Scalable Sensitive to moisture
Automated batch synthesis Consistent yield High initial infrastructure cost

Spectroscopic Characterization Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.25 (s, 1H, NH), 3.89 (s, 2H, SCH₂), 2.31 (s, 6H, Ar-CH₃)
IR (KBr) 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O)
MS (ESI) m/z 428.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has shown promise as a lead compound for developing new pharmaceuticals targeting various cancers. Its structural components may interact with specific molecular targets such as enzymes or receptors involved in cancer pathways, potentially leading to inhibition or activation of these pathways.

Antimicrobial Properties

The compound may also possess antimicrobial properties due to the presence of the thiadiazole ring. Research indicates that thiadiazole derivatives can exhibit activity against a range of bacteria and fungi. This aspect makes this compound a candidate for further exploration in antibacterial and antifungal drug development.

Agrochemical Applications

The potential use of this compound in agrochemicals is another area of interest. Its unique structure may confer herbicidal or pesticidal properties. Research into similar thiadiazole compounds has suggested effectiveness in controlling agricultural pests and diseases.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies typically assess binding affinities and kinetics with target enzymes or receptors using techniques such as:

  • Surface plasmon resonance
  • Isothermal titration calorimetry

These studies are essential for optimizing the compound's efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include derivatives with variations in the thiadiazole substituents, acetamide side chains, and aromatic/heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Thiadiazole Position 5) Acetamide Side Chain Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Reported)
Target Compound 2,3-Dimethylphenylamino 1-Cyanocyclohexyl ~425 (estimated) N/A Not explicitly reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio Phenoxy-isopropyl-methyl 465.0 132–134 Anticonvulsant (MES model)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Phenoxy-isopropyl-methyl 429.5 133–135 Not reported
N-(2-Phenylethyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Cyclohexylamino 2-Phenylethyl 376.5 N/A N/A (XLogP3 = 4.6; high lipophilicity)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl (non-thiadiazole) Thiazol-2-yl 287.2 459–461 Antimicrobial potential (inferred)

Key Observations :

  • Substituent Diversity: The target compound’s 2,3-dimethylphenylamino group distinguishes it from analogs with halide (e.g., 4-chlorobenzyl in 5e ) or alkylthio (e.g., benzylthio in 5h ) substituents. These groups influence solubility and receptor binding.
  • Physicochemical Trends : Higher molecular weights (e.g., 465 g/mol for 5e) correlate with bulkier substituents, while melting points vary widely (132–461°C), reflecting crystallinity differences .
Anticonvulsant and Enzyme Inhibition
  • Anticonvulsant Activity: Compounds like 5e and 5j () demonstrated 100% protection in the maximal electroshock (MES) model, attributed to hydrophobic benzothiazole domains and sulfanyl linkages . The target compound’s cyanocyclohexyl group may enhance blood-brain barrier penetration.
Anticancer and Antimicrobial Potential
  • Thiadiazole-benzothiazole hybrids () exhibited cytotoxicity via COX-2 inhibition, a mechanism possibly shared by the target compound due to its aromatic amino group .
  • Dichlorophenyl-thiazole derivatives () demonstrated antimicrobial activity, highlighting the role of halogenated aryl groups in disrupting microbial membranes .

Physicochemical and Computational Properties

  • Lipophilicity: The target compound’s XLogP3 is estimated to be ~4.0–4.5, comparable to cyclohexylamino analogs (XLogP3 = 4.6 in ), suggesting moderate membrane permeability.
  • Hydrogen Bonding: The cyanocyclohexyl group’s nitrile and acetamide NH provide hydrogen-bond donors/acceptors, critical for target engagement .

Biological Activity

N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a thiadiazole moiety, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. Its unique structural features contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5OS2, with a molecular weight of approximately 401.6 g/mol. The compound consists of:

  • Cyanocyclohexyl group : Enhances lipophilicity and may improve cellular uptake.
  • Thiadiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Acetamide functional group : Provides structural stability and may influence binding affinity to biological targets.

Antitumor Activity

Research indicates that thiadiazole derivatives exhibit significant antitumor activity. For instance, compounds containing the thiadiazole structure have been tested against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

A notable study evaluated the antitumor effects of similar thiadiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that certain derivatives showed promising cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth .

CompoundCell LineIC50 (μM)Activity
Compound AA5496.26 ± 0.33High
Compound BHCC82720.46 ± 8.63Moderate
N-(1-cyanocyclohexyl)-2-{...}N/AN/APotential

Antimicrobial Activity

The presence of the thiadiazole moiety also suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to possess activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In studies focusing on antimicrobial efficacy, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Inhibition of Apoptosis Regulators : Similar compounds have been shown to inhibit Bcl-2 anti-apoptotic proteins, promoting apoptosis in cancer cells .
  • DNA Interaction : Some thiadiazole derivatives demonstrate the ability to bind to DNA, affecting replication and transcription processes .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on lung cancer cells.
    • Method : MTS assay in both 2D and 3D cultures.
    • Findings : Compounds showed higher efficacy in 2D cultures compared to 3D models, suggesting the need for further optimization for in vivo applications .
  • Antimicrobial Efficacy Assessment :
    • Objective : Test against common bacterial strains.
    • Method : Disc diffusion method and MIC determination.
    • Findings : Several derivatives exhibited significant zones of inhibition against tested strains .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?

  • Answer : Synthesis typically involves two key steps:

  • Thiadiazole ring formation : Requires refluxing precursors (e.g., thiosemicarbazides) with POCl₃ at ~90°C, followed by pH adjustment (8–9) to precipitate intermediates .
  • Acylation : Reacting the thiadiazole intermediate with activated acetamide derivatives in dry benzene or dichloromethane, using triethylamine (Et₃N) as a base at 0°C for 24 hours .
  • Optimization : Control of temperature, solvent polarity, and stoichiometry is critical. For example, dichloromethane enhances acylation efficiency, while excess reagents reduce side products. Recrystallization from DMSO/water (2:1) improves purity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., cyclohexyl cyanide protons at δ 1.2–2.1 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns (e.g., cleavage at the sulfanyl-acetamide bond) .
  • Infrared Spectroscopy (IR) : Detects functional groups like C≡N (2250 cm⁻¹) and amide C=O (1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Answer :

  • Mechanistic assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural features (e.g., 2,3-dimethylphenyl group) with activity .
  • Molecular docking : Compare binding affinities of stereoisomers or substituent variants (e.g., replacing cyanocyclohexyl with fluorophenyl) to identify critical interactions .
  • Comparative studies : Benchmark against analogs (e.g., oxadiazole derivatives in ) to assess the impact of heterocycle choice on potency .

Q. What strategies improve solubility for in vitro assays without compromising stability?

  • Answer :

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while avoiding denaturation .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the cyclohexyl cyanide moiety via post-synthetic modification .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve aqueous dispersion .

Q. How can researchers design experiments to study the compound’s metabolic stability?

  • Answer :

  • In vitro models : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Key parameters: NADPH concentration, incubation time .
  • Isotopic labeling : Use ¹⁴C-labeled cyanocyclohexyl groups to track metabolic byproducts .
  • Computational prediction : Apply ADMET software (e.g., SwissADME) to identify vulnerable sites (e.g., sulfanyl bonds) for targeted stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.